molecular formula C9H9Cl B3024511 (1-Chlorocyclopropyl)benzene CAS No. 116005-40-4

(1-Chlorocyclopropyl)benzene

Cat. No.: B3024511
CAS No.: 116005-40-4
M. Wt: 152.62 g/mol
InChI Key: SUVKLPMDBMSOOM-UHFFFAOYSA-N
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Description

(1-Chlorocyclopropyl)benzene is an organic compound with the molecular formula C9H9Cl It consists of a benzene ring substituted with a 1-chlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclopropyl)benzene typically involves the reaction of cyclopropylbenzene with chlorine gas under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process. The reaction is generally conducted at room temperature to avoid over-chlorination and to ensure selective substitution at the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques such as distillation and chromatography ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Chlorocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the cyclopropyl group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of cyclopropylbenzene derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to yield carboxylic acids.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Cyclopropylbenzene derivatives.

    Oxidation: Benzoic acid.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

(1-Chlorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-Chlorocyclopropyl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

    Chlorobenzene: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylbenzene: Similar but without the chlorine atom.

    Benzyl Chloride: Contains a benzyl group instead of a cyclopropyl group.

Uniqueness: (1-Chlorocyclopropyl)benzene is unique due to the presence of both a cyclopropyl group and a chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(1-chlorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVKLPMDBMSOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556589
Record name (1-Chlorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116005-40-4
Record name (1-Chlorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-chlorocyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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